molecular formula C13H7F3O2 B6364047 2-(3,4-Difluorophenyl)-5-fluorobenzoic acid CAS No. 1183855-48-2

2-(3,4-Difluorophenyl)-5-fluorobenzoic acid

Cat. No.: B6364047
CAS No.: 1183855-48-2
M. Wt: 252.19 g/mol
InChI Key: AVHDEJMDUNAJQD-UHFFFAOYSA-N
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Description

2-(3,4-Difluorophenyl)-5-fluorobenzoic acid is an organic compound that belongs to the class of fluorinated aromatic carboxylic acids. This compound is characterized by the presence of fluorine atoms on both the phenyl and benzoic acid moieties, which imparts unique chemical properties and reactivity. It is used in various scientific research applications due to its distinct structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Difluorophenyl)-5-fluorobenzoic acid typically involves the introduction of fluorine atoms onto the aromatic ring systems. One common method involves the use of fluorinated precursors and subsequent coupling reactions. For instance, the synthesis can start with 3,4-difluorophenylboronic acid, which undergoes a Suzuki-Miyaura cross-coupling reaction with a suitable halogenated benzoic acid derivative under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Difluorophenyl)-5-fluorobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include substituted aromatic compounds, biaryl derivatives, and various functionalized benzoic acid derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .

Scientific Research Applications

2-(3,4-Difluorophenyl)-5-fluorobenzoic acid finds applications in several scientific research fields:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activity and as a precursor in the synthesis of bioactive molecules.

    Medicine: It serves as an intermediate in the development of pharmaceuticals, particularly those targeting specific biological pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(3,4-Difluorophenyl)-5-fluorobenzoic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance binding affinity and selectivity towards the target, leading to improved therapeutic efficacy . The pathways involved often include inhibition of specific enzymes or modulation of signaling cascades .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,4-Difluorophenyl)-5-fluorobenzoic acid is unique due to the specific positioning of fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of fluorine atoms on both the phenyl and benzoic acid moieties provides distinct properties that are not observed in other similar compounds .

Properties

IUPAC Name

2-(3,4-difluorophenyl)-5-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F3O2/c14-8-2-3-9(10(6-8)13(17)18)7-1-4-11(15)12(16)5-7/h1-6H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVHDEJMDUNAJQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=C(C=C2)F)C(=O)O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60680807
Record name 3',4,4'-Trifluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60680807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1183855-48-2
Record name 3',4,4'-Trifluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60680807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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